Home > Products > Screening Compounds P11931 > N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide - 899999-27-0

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Catalog Number: EVT-6614522
CAS Number: 899999-27-0
Molecular Formula: C22H24F3N3O4
Molecular Weight: 451.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the chemokine receptor CXCR3. [] This compound exhibits inverse agonism at the constitutively active CXCR3 N3.35A mutant, suggesting its potential as an anti-inflammatory agent. []

Relevance: While structurally distinct from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, VUF10472/NBI-74330 shares a similar research context. Both compounds are investigated for their activity in modulating chemokine receptors, highlighting the exploration of diverse chemical scaffolds for targeting these receptors. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class and exhibits non-competitive antagonism at the CXCR3 receptor. [] It also acts as a full inverse agonist at the CXCR3 N3.35A mutant. []

Relevance: VUF10085/AMG-487's structural similarity to VUF10472/NBI-74330 and its shared classification as a CXCR3 antagonist underscores the exploration of subtle chemical modifications in drug design for optimizing target specificity and pharmacological properties. Both compounds are relevant to the research context of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide due to their focus on chemokine receptor modulation. []

{1-[3-(4-Cyanophenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one decanoic acid derivative that acts as a non-competitive antagonist at the CXCR3 receptor and displays inverse agonism at the CXCR3 N3.35A mutant. []

Relevance: Although structurally different from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, VUF5834's characterization as a CXCR3 antagonist with inverse agonism highlights the common research interest in developing compounds targeting this receptor for inflammatory diseases. []

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound that exhibits non-competitive antagonism at the CXCR3 receptor and functions as a full inverse agonist at the CXCR3 N3.35A mutant. []

Relevance: VUF10132, despite its distinct structure from N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, further exemplifies the exploration of diverse chemical scaffolds in the search for potent and selective CXCR3 antagonists. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779, a quaternary ammonium anilide, acts as a non-competitive antagonist at the CXCR3 receptor. [] Unlike other compounds in this list, it exhibits weak partial inverse agonism at the CXCR3 N3.35A mutant, suggesting a different binding mode and potentially influencing its overall pharmacological profile. []

Relevance: TAK-779's unique behavior as a weak partial inverse agonist at CXCR3 N3.35A, compared to the full inverse agonism observed with other compounds, underscores the importance of investigating structure-activity relationships in understanding the nuanced interactions between small molecules and their target receptors. []

4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide

Compound Description: This compound is identified as a potent inhibitor of BCR-ABL, a tyrosine kinase implicated in the development of chronic myeloid leukemia. [] The presence of the trifluoromethoxyphenyl and morpholinoethyl moieties suggests potential interactions with the kinase active site. []

Relevance: The compound exhibits a direct structural similarity to N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, particularly the shared presence of the 4-(trifluoromethoxy)phenyl and morpholinoethyl groups. This structural resemblance suggests that N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide might also possess inhibitory activity against BCR-ABL or related kinases. []

Overview

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound with the CAS number 899999-27-0. It has a molecular formula of C22H24F3N3O4 and a molecular weight of approximately 451.44 g/mol. This compound features a unique structure that includes a morpholine ring, a trifluoromethoxy group, and an ethylenediamide backbone, which suggests potential applications in medicinal chemistry and material science.

Source and Classification

This compound is cataloged in various chemical databases, including PubChem and A2B Chem, which provide essential data for researchers and manufacturers. The classification of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide falls within the category of pharmaceutical intermediates, likely due to its structural features that may impart biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be achieved through a multi-step process involving the following key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 4-methylphenylamine and 4-(trifluoromethoxy)benzoyl chloride.
  2. Reaction Conditions: The reaction may be conducted in a solvent like dichloromethane or dimethylformamide under controlled temperature conditions to facilitate optimal reactivity.
  3. Procedure:
    • The amine is reacted with the acyl chloride in the presence of a base (e.g., triethylamine) to form an amide bond.
    • Following this, morpholine is introduced to form the morpholine-substituted product.
    • Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.

Technical Considerations

The reaction's efficiency can be influenced by factors such as temperature, solvent choice, and the presence of catalysts or additives that may enhance yield or selectivity.

Molecular Structure Analysis

Structural Features

The compound's structure suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions due to its diverse functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo several chemical reactions:

  1. Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  2. Reduction: Reduction reactions can convert the carbonyl groups into alcohols, potentially altering the compound's biological activity.
  3. Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Mechanism of Action

Process and Data

The mechanism of action for N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is not fully characterized but likely involves interaction with specific receptors or enzymes within biological systems. The morpholine moiety may facilitate binding to target proteins, while the trifluoromethoxy group could enhance metabolic stability.

Research into similar compounds suggests that these types of molecules often modulate signaling pathways related to inflammation or cellular proliferation, indicating potential therapeutic applications in oncology or neurology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Likely soluble in organic solvents such as ethanol or dimethyl sulfoxide due to its lipophilic nature.

Chemical Properties

Applications

Scientific Uses

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has potential applications in several fields:

  1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent or other therapeutic roles due to its structural characteristics.
  2. Material Science: May serve as a building block for synthesizing novel materials with specific electronic or optical properties.
  3. Biological Research: Utilized in studies exploring receptor interactions or enzyme inhibition mechanisms, contributing to drug discovery efforts.

Properties

CAS Number

899999-27-0

Product Name

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide

Molecular Formula

C22H24F3N3O4

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C22H24F3N3O4/c1-15-2-4-16(5-3-15)19(28-10-12-31-13-11-28)14-26-20(29)21(30)27-17-6-8-18(9-7-17)32-22(23,24)25/h2-9,19H,10-14H2,1H3,(H,26,29)(H,27,30)

InChI Key

MPNRYBDHYYJZMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.